(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is a heterocyclic compound classified within the pyrrolo[2,1-c][1,2,4]triazole family. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is primarily recognized for its role as a necroptosis inhibitor, which has implications in various therapeutic areas, including cancer research and neurodegenerative diseases .
The compound can be synthesized through various chemical pathways, with significant interest from both academic and industrial sectors due to its unique structural properties and biological activities. The chemical structure is characterized by a fused pyrrole and triazole ring system, making it a versatile scaffold for further chemical modifications .
The synthesis of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine typically involves a multi-step process. A reported synthetic route includes the following key steps:
The reaction conditions for these steps often require careful control of temperature and solvent choice to optimize yields and purity. While specific industrial-scale methods are not extensively documented in the literature, the described synthetic route can be adapted for larger-scale production with appropriate optimizations.
The molecular structure of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine features a bicyclic framework comprising both pyrrole and triazole rings. The compound's structure can be represented as follows:
This configuration contributes to its unique chemical reactivity and biological activity.
Key structural data includes:
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is capable of undergoing various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine primarily revolves around its inhibitory effects on receptor-interacting protein kinase 1 (RIPK1). This enzyme plays a critical role in necroptosis—a programmed cell death pathway. By inhibiting RIPK1 activity, this compound promotes cell survival under conditions that would typically trigger necroptosis .
Research indicates that the compound's binding to RIPK1 occurs at an allosteric site, which modulates its activity without directly competing with ATP binding sites. This mechanism highlights its potential as a therapeutic agent in diseases characterized by excessive necroptosis or inflammation .
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that careful handling is required to maintain its stability during storage and use in reactions .
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine has several scientific uses:
This compound's versatility makes it a subject of interest across various fields of research including pharmacology and materials science .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6